![molecular formula C21H24N2O5S B2822874 N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 392323-66-9](/img/structure/B2822874.png)
N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
Descripción
N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a benzamide derivative featuring a benzo[d][1,3]dioxole (commonly known as a methylenedioxyphenyl) moiety linked to a sulfonamide group substituted with a 3,5-dimethylpiperidine ring. Its synthesis typically involves coupling reactions between activated carboxylic acid derivatives (e.g., sulfonyl chlorides) and amines, followed by purification via column chromatography or crystallization .
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-14-9-15(2)12-23(11-14)29(25,26)18-6-3-16(4-7-18)21(24)22-17-5-8-19-20(10-17)28-13-27-19/h3-8,10,14-15H,9,11-13H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHFJCUWZDLLFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the introduction of the piperidine sulfonyl group, and the final coupling to form the benzamide. Common synthetic routes may involve:
Formation of the benzo[d][1,3]dioxole core: This can be achieved through a Pd-catalyzed arylation reaction.
Introduction of the piperidine sulfonyl group: This step may involve the use of sulfonyl chlorides and piperidine derivatives under basic conditions.
Coupling to form the benzamide: The final step often involves amide bond formation using coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced at the amide bond to form the corresponding amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzo[d][1,3]dioxole moiety.
Reduction: The major product would be the corresponding amine.
Substitution: Substituted derivatives at the sulfonyl group.
Aplicaciones Científicas De Investigación
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer activities. For instance, sulfonamide derivatives have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Preliminary studies suggest that N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide may demonstrate similar effects by inducing apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt pathway .
Antimicrobial Effects
The compound's potential antimicrobial properties are also noteworthy. Sulfonamides are known for their broad-spectrum antibacterial activity. In vitro studies have shown that derivatives of sulfonamides can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This characteristic positions this compound as a candidate for further investigation in the development of new antimicrobial agents .
Neurological Applications
Given the structural similarities with known neuroprotective agents, this compound may also have implications in treating neurodegenerative diseases. Research into related compounds has revealed that they can modulate neurotransmitter systems and exhibit protective effects against neuronal damage . Thus, further exploration into the neuroprotective properties of this compound could reveal valuable insights into its therapeutic potential.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the benzo[d][1,3]dioxole moiety : This can be achieved through cyclization reactions involving appropriate precursors.
- Sulfonamide formation : Reaction of the piperidine derivative with sulfonyl chlorides to introduce the sulfonamide functionality.
- Final coupling reaction : The final product is obtained via coupling reactions between the synthesized intermediates.
These synthetic routes not only enhance yield but also allow for modifications that can improve pharmacological properties .
Case Studies and Research Findings
Several studies have investigated the efficacy of compounds structurally related to this compound:
Conclusions
This compound exhibits promising applications in various fields such as oncology and microbiology. Its unique chemical structure provides a foundation for further research into its therapeutic potential and mechanisms of action. Continued investigation will be essential to fully elucidate its capabilities and develop it into a viable therapeutic agent.
Mecanismo De Acción
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. For instance, in anticancer applications, it may induce cell cycle arrest and apoptosis by interacting with specific proteins involved in cell proliferation .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The following section compares the target compound with analogs sharing the benzamide core, benzo[d][1,3]dioxole substituents, or sulfonamide modifications. Key structural, synthetic, and pharmacological differences are highlighted.
Key Observations:
Sulfonamide Modifications: The target compound’s 3,5-dimethylpiperidin-sulfonyl group distinguishes it from analogs like LUF7746 (fluorosulfonyl) and LUF7747 (methylsulfonyl). The fluorosulfonyl group in LUF7746 enables covalent binding to adenosine A1 receptors, whereas the methylsulfonyl in LUF7747 serves as a non-reactive control .
Benzamide Core Variations : Compounds such as B20 and C3 replace the sulfonamide with carbamoyl or piperazine-carbonyl groups, altering solubility and target affinity .
Scaffold Diversity : Derivatives like D-19 incorporate pyrrole or pyridine rings instead of benzamide, expanding structural diversity for receptor selectivity .
Pharmacological and Functional Comparisons
Table 2: Pharmacological Profiles of Selected Compounds
Key Insights:
SAR Trends : Substituents on the benzamide core (e.g., chloromethyl in B20) influence potency against enzymes like PCSK9, while piperidine/piperazine groups (as in C3) modulate pharmacokinetic properties .
Actividad Biológica
N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Weight
The molecular weight of the compound is approximately 372.47 g/mol.
This compound has been identified as an inhibitor of various biological pathways. Notably, it acts as an inhibitor of receptor protein-tyrosine kinases (EC 2.7.10.1), which play crucial roles in cellular signaling and regulation of cell growth and differentiation .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .
Table 1: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10 | Induction of apoptosis |
HeLa | 15 | Inhibition of cell proliferation |
A549 | 12 | Activation of caspase pathways |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective effects in animal models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions such as Alzheimer's disease .
Table 2: Neuroprotective Activity
Model | Outcome | Reference |
---|---|---|
Mouse model (AD) | Reduced neuroinflammation | |
Rat model (Parkinson's) | Improved motor function |
Study 1: In Vitro Evaluation
A study published in MDPI evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations .
Study 2: In Vivo Assessment
Another investigation assessed the neuroprotective effects in a rat model of Parkinson's disease. Treatment with the compound resulted in improved behavioral outcomes and reduced levels of inflammatory cytokines in brain tissue .
Q & A
Q. What experimental evidence supports the role of the sulfonyl group in target binding?
- Methodological Answer : Synthesize a sulfonamide-free analog and compare binding affinity via SPR or isothermal titration calorimetry (ITC). X-ray crystallography or cryo-EM of the compound-target complex identifies hydrogen bonds or hydrophobic interactions involving the sulfonyl group .
Data Contradiction Analysis
- Example : If enzyme inhibition data conflicts with cellular activity, verify compound permeability (e.g., PAMPA assay) and intracellular concentration (LC-MS). Assess off-target effects via kinome-wide profiling. Adjust assay conditions (e.g., ATP concentration in kinase assays) to mimic physiological states .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.